molecular formula C35H47OP B14916751 ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane

ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane

Cat. No.: B14916751
M. Wt: 514.7 g/mol
InChI Key: VSMBHYIIVGFPGZ-UHFFFAOYSA-N
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Description

Ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is a complex organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane typically involves the reaction of appropriate phosphine precursors with substituted phenyl and cyclohexyloxy groups. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reactions are usually carried out at controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the tert-butyl or cyclohexyloxy groups are replaced by other functional groups.

    Coordination: The phosphane group can coordinate with transition metals to form complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives.

Scientific Research Applications

Ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the synthesis of advanced materials and polymers, contributing to the development of new industrial products.

Mechanism of Action

The mechanism by which ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

    Ditert-butyl-[2-(2,4,6-triisopropylphenyl)phenyl]phosphane: Similar in structure but with triisopropyl groups instead of cyclohexyloxy groups.

    1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Another compound with bulky tert-butyl groups but different functional groups.

Uniqueness

Ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable ligand in coordination chemistry and a potential candidate for various scientific and industrial applications.

Properties

Molecular Formula

C35H47OP

Molecular Weight

514.7 g/mol

IUPAC Name

ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane

InChI

InChI=1S/C35H47OP/c1-24-23-25(2)32(26(3)31(24)27-17-12-10-13-18-27)29-21-16-22-30(36-28-19-14-11-15-20-28)33(29)37(34(4,5)6)35(7,8)9/h10,12-13,16-18,21-23,28H,11,14-15,19-20H2,1-9H3

InChI Key

VSMBHYIIVGFPGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C2=CC=CC=C2)C)C3=C(C(=CC=C3)OC4CCCCC4)P(C(C)(C)C)C(C)(C)C)C

Origin of Product

United States

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